(5-Bromopyridin-3-yl)methanol hydrochloride
Overview
Description
(5-Bromopyridin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H7BrClNO and a molecular weight of 224.48 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-bromopyridine with formaldehyde and hydrogen chloride under controlled conditions to yield (5-Bromopyridin-3-yl)methanol hydrochloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 5-bromopyridine-3-carboxylic acid.
Reduction: Formation of 5-bromopyridin-3-ylmethanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(5-Bromopyridin-3-yl)methanol hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-3-yl)methanol hydrochloride depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and the methanol group play crucial roles in its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
- (5-Chloropyridin-3-yl)methanol hydrochloride
- (5-Fluoropyridin-3-yl)methanol hydrochloride
- (5-Iodopyridin-3-yl)methanol hydrochloride
Comparison: (5-Bromopyridin-3-yl)methanol hydrochloride is unique due to the presence of the bromine atom, which influences its reactivity and interactions. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative often exhibits different reactivity patterns and binding affinities, making it suitable for specific applications .
Properties
IUPAC Name |
(5-bromopyridin-3-yl)methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO.ClH/c7-6-1-5(4-9)2-8-3-6;/h1-3,9H,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMKWJMLIFBMJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634215 | |
Record name | (5-Bromopyridin-3-yl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22620-36-6 | |
Record name | (5-Bromopyridin-3-yl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-bromopyridin-3-yl)methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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